Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione
Description
Dysprosium(III) tris(2,2,6,6-tetramethylheptane-3,5-dionate) (Dy(tmhd)₃) is a lanthanide coordination complex where dysprosium(III) is chelated by three β-diketonate ligands (tmhd⁻). The molecular formula is C₃₃H₅₇DyO₆, with a molecular weight of 712.302 g/mol and CAS Registry Number 15522-69-7 . The tmhd ligand, characterized by bulky tert-butyl groups, confers high thermal stability and lipophilicity, making Dy(tmhd)₃ suitable for applications in organic electronics, catalysis, and single-molecule magnets (SMMs) .
Dy(tmhd)₃ crystallizes in a triclinic system (space group P-1) with a coordination number of eight, as observed in the complex [Dy(bpy)(tBu-acac)₃] (bpy = 2,2′-bipyridine; tBu-acac = tmhd) . Its strong uniaxial magnetic anisotropy, confirmed by polarized neutron diffraction (PND) studies, underpins its SMM behavior, with slow magnetic relaxation at low temperatures (5 K) under a 0.5 T magnetic field .
Properties
CAS No. |
15522-69-7 |
|---|---|
Molecular Formula |
C33H57DyO6 |
Molecular Weight |
712.3 g/mol |
IUPAC Name |
dysprosium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
GUBCAZRJSYWFRI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Dy+3] |
Other CAS No. |
15522-69-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthesis of TMHD Ligand
The β-diketone ligand TMHD serves as the chelating agent for dysprosium. Its synthesis involves Claisen condensation between methyl pivalate and formamide under alkaline conditions. Key steps include:
-
Reaction Setup : Methyl pivalate (2 mol) and formamide (1 mol) are combined in anhydrous toluene.
-
Base Catalysis : Sodium methoxide (0.1 mol) is added to deprotonate the formamide, initiating nucleophilic attack.
-
Reflux Conditions : The mixture is refluxed at 110°C for 12 hours, yielding TMHD as a pale yellow liquid.
-
Purification : Distillation under reduced pressure (6 mmHg) isolates TMHD at 72–73°C.
Table 1: Synthetic Parameters for TMHD
| Parameter | Value | Source |
|---|---|---|
| Reactants | Methyl pivalate, formamide | |
| Catalyst | Sodium methoxide | |
| Temperature | 110°C | |
| Pressure | Atmospheric | |
| Yield | 78–85% | |
| Purity | >98% (GC analysis) |
Complexation Methods for Dy(TMHD)₃
Direct Ligand Exchange Reaction
The most widely adopted method involves reacting dysprosium salts with TMHD in a polar aprotic solvent. A representative protocol includes:
-
Dissolution : Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O, 1 mol) is dissolved in anhydrous methanol.
-
Ligand Addition : TMHD (3 mol) is added dropwise with stirring.
-
pH Adjustment : Aqueous NaOH (3 mol) is introduced to deprotonate the β-diketone, facilitating chelation.
-
Reflux : The mixture is refluxed at 65°C for 6 hours, forming a turbid solution.
-
Isolation : The product precipitates upon cooling, filtered, and washed with cold methanol.
Table 2: Standard Complexation Conditions
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling to minimize solvent use:
-
Grinding : DyCl₃·6H₂O (1 mol) and TMHD (3 mol) are ground in a planetary ball mill (400 rpm, 30 min).
-
Base Addition : Solid KOH (3 mol) is incorporated, and grinding resumes for 2 hours.
-
Extraction : The product is extracted with hexane and crystallized at −20°C.
Table 3: Mechanochemical Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Equipment | Planetary ball mill | |
| Speed | 400 rpm | |
| Time | 2.5 hours | |
| Yield | 68–75% | |
| Purity | 95% (HPLC) |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Adapting methodologies from piperidine synthesis, scalable Dy(TMHD)₃ production employs:
-
Feedstock Mixing : Dy(NO₃)₃ and TMHD solutions are pumped into a tubular reactor.
-
In-Line Basification : NaOH solution is injected to maintain pH 9–10.
-
Residence Time : 15 minutes at 80°C ensures complete complexation.
-
Separation : A centrifugal separator isolates the complex, which is spray-dried.
Table 4: Industrial Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Tubular (SS316) | |
| Throughput | 50 kg/h | |
| Temperature | 80°C | |
| Yield | 85–90% | |
| Purity | 99% (XRD) |
Yield Optimization Strategies
Solvent Effects
Solvent polarity critically impacts reaction kinetics:
Stoichiometric Ratios
Deviating from 3:1 ligand:metal ratios induces byproducts:
-
2.5:1 Ratio : 20% unreacted DyCl₃ detected via ICP-OES.
-
4:1 Ratio : No yield improvement, suggesting saturation at 3:1.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, especially in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2,6,6-tetramethylheptane-3,5-dione and its metal complexes have a wide range of applications:
Chemistry: Used as ligands in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: Investigated for potential biological activities, including antibacterial properties.
Medicine: Explored for use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The β-diketone structure allows for the formation of chelates, which can stabilize metal ions in various oxidation states. This property is crucial for its role in catalysis and material science .
Comparison with Similar Compounds
Table 1: Structural Properties of Lanthanide-tmhd Complexes
Key Findings :
- Despite differences in ionic radii (e.g., Eu³⁺ > Dy³⁺), the stoichiometry of [M(hfa)₃(Ph₃PO)₂] (M = Eu, Tb, Dy) remains consistent (1:2 metal-to-ligand ratio), suggesting minimal steric influence from the lanthanide ion .
- Ce(tmhd)₄ exhibits a higher coordination number (8) and molecular weight compared to Dy(tmhd)₃, attributed to cerium’s +4 oxidation state .
Catalytic and Reactivity Profiles
Table 2: Catalytic Performance of tmhd-Based Complexes
Key Findings :
- Co(tmhd)₂, unlike Dy(tmhd)₃, demonstrates superior catalytic efficiency due to optimal electronic tuning from the tmhd ligand, enabling a one-step synthesis vs. Co(modp)₂’s three-step route .
- Dy(tmhd)₃ underperforms in Ullmann coupling due to insufficient basicity modulation, highlighting ligand-metal synergy limitations .
Magnetic Properties
Table 3: Magnetic Anisotropy and SMM Behavior
Key Findings :
- Dy(tmhd)₃’s magnetic anisotropy is significantly stronger than Eu(tmhd)₃ due to Dy³⁺’s higher spin-orbit coupling and oblate electron density .
- Er(tmhd)₃ shows SMM behavior but with a smaller energy barrier (Δ) compared to Dy(tmhd)₃, reflecting lanthanide-dependent anisotropy .
Thermal and Physical Properties
Key Findings :
- All tmhd complexes exhibit low water solubility, making them ideal for non-aqueous applications (e.g., organic synthesis, CVD) .
- Dy(tmhd)₃’s decomposition temperature (265°C) is lower than Ce(tmhd)₄ (>300°C), reflecting oxidation state and ligand packing differences .
Biological Activity
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione, commonly known as dipivaloylmethane (DPM), is a β-diketone compound with significant applications in coordination chemistry and biological systems. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 202.8 °C
- Melting Point : 19 °C
DPM is characterized by its ability to form stable complexes with metal ions, particularly lanthanides such as dysprosium. This property enhances its utility in various biochemical applications.
Biological Activity Overview
DPM exhibits several biological activities that are significant for medicinal chemistry and biochemistry:
- Metal Chelation : DPM acts as a chelator for various metal ions, including dysprosium. This property is crucial in developing metal-based drugs and understanding metal ion homeostasis in biological systems .
- Antioxidant Properties : Research indicates that DPM can scavenge free radicals and reduce oxidative stress in cells. This activity suggests potential applications in preventing oxidative damage associated with various diseases .
- Enzyme Modulation : DPM has been shown to influence enzyme activity by stabilizing metal-enzyme complexes. For example, it can enhance the activity of superoxide dismutase (SOD), an essential enzyme that protects against oxidative stress .
Case Study 1: Antioxidant Activity
A study conducted by Herbots et al. demonstrated that DPM effectively reduced oxidative stress markers in cellular models. The compound was tested on human cell lines exposed to oxidative agents, showing a significant decrease in reactive oxygen species (ROS) levels when treated with DPM compared to control groups .
Case Study 2: Metal Ion Interaction
In a study published in the Journal of Inorganic Chemistry, researchers explored the interaction between DPM and dysprosium ions. The findings revealed that DPM forms stable complexes with dysprosium, which enhances the solubility and bioavailability of the metal in biological systems . This property is particularly useful in drug formulations aimed at delivering dysprosium for therapeutic purposes.
Table of Biological Activities
Q & A
Q. What are the standard synthetic protocols for Dy(TMHD)₃?
Dy(TMHD)₃ is synthesized via ligand substitution reactions. A common method involves refluxing dysprosium chloride (DyCl₃) with 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) in ethanol or methanol. The ligand-to-metal molar ratio is typically 3:1 to ensure complete chelation. The product precipitates as a crystalline solid, which is purified via recrystallization or sublimation under reduced pressure. Characterization includes elemental analysis (C, H, Dy content) and FT-IR spectroscopy to confirm β-diketonate coordination (C=O and C–C vibrational bands at ~1600 cm⁻¹ and ~1520 cm⁻¹, respectively) .
Q. How is Dy(TMHD)₃ structurally characterized in academic research?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The complex adopts an octahedral geometry, with three bidentate TMHD ligands coordinating Dy³⁺. Phase annealing methods in SHELX-90 are employed to resolve crystallographic ambiguities, particularly for larger structures . Supplementary techniques include:
Q. What are the primary applications of Dy(TMHD)₃ in experimental chemistry?
- Catalysis : Accelerates copper-catalyzed ether formation by stabilizing reactive intermediates .
- Materials science : Serves as a volatile precursor for dysprosium oxide thin films via chemical vapor deposition (CVD) .
- Coordination chemistry : Model compound for studying lanthanide-ligand bonding dynamics .
Advanced Research Questions
Q. How do reaction conditions influence the catalytic efficiency of Dy(TMHD)₃ in organic transformations?
Key variables include:
- Solvent polarity : Nonpolar solvents (e.g., toluene) enhance substrate-ligand interactions, while polar solvents (e.g., DMF) may displace the β-diketonate ligand.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but risk ligand decomposition.
- Ligand-to-metal ratio : Excess TMHD (4:1) can stabilize active Dy³⁺ species but may inhibit substrate access.
Controlled experiments using kinetic profiling (e.g., in situ IR monitoring) are recommended to optimize these parameters .
Q. What methodological approaches resolve contradictions in spectroscopic data for Dy(TMHD)₃ complexes?
Discrepancies in mass spectrometry (e.g., wavelength-dependent fragmentation ) or XRD phase ambiguities require:
Q. What strategies optimize ligand substitution dynamics in Dy(TMHD)₃ for tailored material properties?
- Ligand functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) to TMHD to modulate Lewis acidity.
- Solvent-assisted ligand exchange : Use coordinating solvents (e.g., THF) to transiently displace TMHD, enabling insertion of alternative ligands (e.g., cyclopentadienyl).
- Kinetic studies : Monitor substitution rates via stopped-flow UV-Vis spectroscopy under varying temperatures .
Safety and Handling
Q. What safety protocols are critical when handling Dy(TMHD)₃ in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (H302: harmful if swallowed) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Collect in sealed containers labeled for heavy metal waste, adhering to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
